molecular formula C8H4F3NO3S B1604509 4-Cyanophenyl trifluoromethanesulfonate CAS No. 66107-32-2

4-Cyanophenyl trifluoromethanesulfonate

Cat. No.: B1604509
CAS No.: 66107-32-2
M. Wt: 251.18 g/mol
InChI Key: KKETVWGQXANCHL-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Trifluoromethanesulfonates as Versatile Synthetic Intermediates

Aryl trifluoromethanesulfonates, commonly known as aryl triflates, are a class of organic compounds widely recognized for their versatility as synthetic intermediates. researchgate.net The triflate group (CF₃SO₃⁻) is an exceptional leaving group due to the high acidity of its conjugate acid, triflic acid, which allows it to stabilize a negative charge effectively. nih.gov This property makes the carbon-oxygen bond in aryl triflates susceptible to cleavage, facilitating a wide range of chemical transformations.

In the realm of transition metal-catalyzed cross-coupling reactions, aryl triflates have emerged as powerful alternatives to traditional aryl halides (chlorides, bromides, and iodides). unistra.fr They are generally more reactive than aryl bromides in oxidative addition to palladium catalysts, a key step in many coupling cycles. escholarship.org This enhanced reactivity allows reactions to proceed under milder conditions and often with lower catalyst loadings. acs.org Consequently, aryl triflates are extensively used in foundational C-C bond-forming reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. unistra.frnih.gov Their utility also extends to C-N and C-O bond formations, including amination reactions. acs.org The development of multimetallic catalysis has further expanded their application, enabling direct cross-coupling between aryl bromides and aryl triflates. nih.gov

Electronic and Steric Influence of the 4-Cyanophenyl Moiety within the Triflate Structure

The chemical behavior of an aryl triflate is significantly modulated by the electronic and steric properties of the substituents on the aromatic ring. nih.govnumberanalytics.com In 4-cyanophenyl trifluoromethanesulfonate (B1224126), the 4-cyano group (-CN) plays a crucial role in defining its reactivity.

Electronic Influence: The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance. nih.gov Positioned at the para-position of the phenyl ring, it strongly deactivates the aromatic system, making the ipso-carbon (the carbon atom directly attached to the triflate group) more electron-deficient. This electronic pull enhances the electrophilicity of the molecule and increases the reactivity of the C-OTf bond towards oxidative addition in palladium-catalyzed cycles. escholarship.org Research has shown that electron-poor aryl triflates, including those with cyano groups, are excellent substrates in various coupling reactions, often providing high yields. escholarship.orgacs.org For instance, in the enantioselective α-arylation of α-fluorooxindoles, 4-cyanophenyl triflate demonstrated high reactivity and enantioselectivity. escholarship.org

Steric Influence: The cyano group is linear and relatively small, imparting minimal steric hindrance at the para-position. researchgate.net This lack of steric bulk around the reaction center means that reactants and catalysts can approach the molecule with relative ease, which is beneficial for reaction kinetics. The primary steric considerations in reactions involving 4-cyanophenyl trifluoromethanesulfonate are more likely to arise from the catalyst system (e.g., bulky phosphine (B1218219) ligands) or the other coupling partner. researchgate.net

Scope and Impact of Academic Research on this compound

Academic research has extensively utilized this compound as a model electron-deficient substrate to explore and optimize new synthetic methodologies. Its well-defined electronic properties and commercial availability make it an ideal candidate for demonstrating the scope and efficiency of novel catalytic systems.

A significant area of research involves its application in palladium-catalyzed cross-coupling reactions. It has been successfully employed in the synthesis of complex organic molecules, including enantioenriched 3-aryl-3-fluorooxindoles, which are important structural motifs in medicinal chemistry. escholarship.org In a specific study, the reaction of 4-cyanophenyl triflate with a 3-fluorooxindole derivative, catalyzed by a palladium-Segphos complex, yielded the desired product in high yield and with excellent control over stereochemistry. escholarship.org This highlights the compound's effectiveness in constructing challenging quaternary stereocenters.

Table 2: Representative Application of this compound in Asymmetric α-Arylation
Reactant 1Reactant 2Catalyst SystemYieldEnantiomeric Excess (ee)Source
3-Fluorooxindole derivativeThis compoundPd(dba)₂ / (R)-Segphos82%96% escholarship.org

Beyond C-C bond formation, the reactivity of aryl triflates like the 4-cyano derivative is a cornerstone in the development of other important transformations, such as C-N bond-forming amination reactions. acs.org While the triflate anion itself is generally considered a poor nucleophile, its role in various reaction mechanisms continues to be an area of academic interest. nih.gov The compound also serves as a precursor in other specialized transformations, such as the synthesis of aryl triflones through reactions involving benzyne (B1209423) intermediates. nih.gov The consistent and predictable reactivity of this compound ensures its continued impact on the advancement of synthetic organic chemistry.

Properties

IUPAC Name

(4-cyanophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKETVWGQXANCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338612
Record name 4-Cyanophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66107-32-2
Record name 4-Cyanophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Cyanophenyl Trifluoromethanesulfonate

Refined Protocols for Esterification of 4-Cyanophenol

The traditional method for synthesizing aryl triflates involves the esterification of the corresponding phenol (B47542). Recent advancements have focused on refining these protocols for 4-cyanophenol to enhance yield, purity, and reaction conditions.

Optimization of Triflic Anhydride-Mediated Synthesis

Triflic anhydride (B1165640) (Tf₂O) is a common and potent reagent for the triflation of phenols. The optimization of this reaction for 4-cyanophenol involves a careful selection of base, solvent, and reaction temperature to maximize the yield and minimize side products. The reaction is typically carried out by treating 4-cyanophenol with triflic anhydride in the presence of a base.

Research has shown that the choice of base is critical. While pyridine (B92270) is commonly used, other organic bases such as 2,6-lutidine and 2-chloropyridine (B119429) have been investigated to modulate reactivity and suppress potential side reactions. mdpi.com The reaction temperature is also a key parameter, with lower temperatures generally favoring cleaner reactions.

A comparative study on the effect of different bases on the yield of aryl triflates is presented in the table below. The data, while for a different substituted phenol, provides insights into the relative effectiveness of various pyridine bases.

EntryBaseTemperature (°C)Yield (%)
12-Chloropyridine-1061
22-Fluoropyridine-1045
3Pentafluoropyridine-1038
4Pyridine-1021
52-Chloropyridine-4184
Adapted from a study on a related dihydroquinazoline (B8668462) synthesis mediated by triflic anhydride and various pyridine bases, highlighting the impact of base and temperature on yield. mdpi.com

Furthermore, aqueous biphasic conditions have been explored as a practical and efficient alternative to traditional methods that use amine bases, which can contaminate the product. nih.gov In this approach, the phenol is dissolved in a mixture of an organic solvent like toluene (B28343) and an aqueous solution of an inorganic base such as potassium phosphate, followed by the addition of triflic anhydride. nih.gov This method often results in rapid and quantitative formation of the aryl triflate and allows for easy separation of the product. nih.gov

Application of Trifluoromethanesulfonyl Pyridinium (B92312) Salts for Selective Triflation

Trifluoromethanesulfonyl pyridinium salts have emerged as stable, crystalline, and selective triflating agents. These reagents offer an alternative to the highly reactive triflic anhydride, often providing better selectivity and ease of handling. While specific studies on the use of these salts for the triflation of 4-cyanophenol are not extensively documented, the general reactivity of these salts suggests they would be effective. The mechanism involves the transfer of the trifluoromethanesulfonyl group from the pyridinium salt to the phenoxide ion.

A related approach involves the use of pyridinium trifluoroacetate (B77799) as a catalyst. researchgate.net Although this salt does not directly provide the triflate group, its use in mediating related transformations highlights the potential of pyridinium-based reagents in synthesis. researchgate.net The nature of the substituents on the pyridine ring and the counter-ion can significantly influence the reactivity and selectivity of the triflating agent. researchgate.net

Exploration of Novel and Sustainable Synthetic Routes

The development of more environmentally benign and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of 4-cyanophenyl trifluoromethanesulfonate (B1224126), this involves the design of catalytic systems and the application of green chemistry principles.

Design of Catalytic Systems for Efficient Formation

Catalytic methods for triflation offer the advantage of using smaller quantities of reagents and often proceed under milder conditions. Metal triflates, such as those of rare-earth metals, have been investigated as Lewis acid catalysts in various organic transformations, including Friedel-Crafts acylations which share mechanistic similarities with triflation. researchgate.net The use of a catalyst can enhance the electrophilicity of the triflating agent, allowing for more efficient reaction.

A promising approach involves the use of a dual-functional catalyst system. For instance, a photocatalytic method using sodium iodide (NaI) has been reported for the synthesis of arylsulfonamides from aryl triflates. thieme.de This suggests the possibility of a reverse, catalytic approach to synthesize the triflate itself.

Another avenue of exploration is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, which has been shown to be an effective catalyst for the hydroarylation of olefins with phenols. researchgate.net This type of catalytic system could potentially be adapted for the direct triflation of 4-cyanophenol.

The following table summarizes the yield of various biaryls from the one-pot triflation and Suzuki-Miyaura cross-coupling, demonstrating the utility of catalytic systems in tandem reactions involving aryl triflates.

EntryAryl Boronic AcidProduct Yield (%)
1Phenylboronic acid92
24-Tolylboronic acid85
34-Methoxyphenylboronic acid88
43-Thiopheneboronic acid78
Adapted from a study on a one-pot, two-step method of aryl triflate generation followed by Suzuki-Miyaura cross-coupling. nih.gov

Investigations into Green Chemistry Principles for Synthesis

The application of green chemistry principles to the synthesis of 4-cyanophenyl trifluoromethanesulfonate aims to reduce waste, use less hazardous materials, and improve energy efficiency. Key areas of investigation include the use of greener solvents, recyclable catalysts, and flow chemistry.

Green Solvents: Traditional triflation reactions often use chlorinated solvents like dichloromethane. Research into greener alternatives has shown that reactions can be performed in more environmentally friendly solvents or even under solvent-free conditions. nih.gov The use of aqueous conditions, as mentioned earlier, is a significant step in this direction. nih.gov Supercritical fluids, such as carbon dioxide, also represent a potential green solvent system.

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Magnetically recoverable catalysts, for example, offer a practical solution for simplifying product purification and reducing catalyst waste. nih.govresearchgate.netnih.gov These catalysts, often based on iron oxide nanoparticles coated with a catalytic species, can be removed from the reaction mixture using a simple magnet. nih.govresearchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govumontreal.catubitak.gov.tr The synthesis of this compound in a flow reactor could allow for precise control over reaction parameters, leading to higher yields and purity. mdpi.comnih.govumontreal.catubitak.gov.tr Furthermore, flow systems can facilitate the use of hazardous reagents more safely by generating and consuming them in situ. umontreal.ca

The table below illustrates the efficiency of a multi-step synthesis performed in a continuous flow system, highlighting the potential for high throughput and yield.

ProductResidence Time (min)Throughput ( g/day )Yield (%)
Cyclobutene adduct817082
Bicyclic azepine817880
Adapted from a study on the scale-up of photocycloaddition reactions in a continuous flow system. nih.gov

Mechanistic Insights into Reactions Involving 4 Cyanophenyl Trifluoromethanesulfonate

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl triflates like 4-cyanophenyl trifluoromethanesulfonate (B1224126) are valuable electrophiles. Understanding the mechanistic details of their reactions is crucial for optimizing existing methods and developing new transformations.

The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of an aryl electrophile to a low-valent palladium(0) complex. For aryl triflates, this process involves the cleavage of the C(sp²)–O bond. Two primary mechanisms are considered for this step: a three-centered concerted pathway and a nucleophilic displacement (SNAr-like) pathway. chemrxiv.org

Computational and experimental studies have shown that for phenyl triflate, the reaction consistently proceeds through a nucleophilic displacement mechanism, regardless of the specific structure of the palladium catalyst. chemrxiv.org This pathway is favored due to the stability of the triflate anion as a leaving group and the inability of the oxygen atom to effectively donate electron density to the palladium center. chemrxiv.org The reaction begins with the formation of a Pd(0) complex, often involving the dissociation of a ligand from a more saturated precursor like Pd(BINAP)₂. berkeley.eduresearchgate.net Kinetic studies on the oxidative addition of phenyl triflate to Pd(BINAP)₂ revealed that at low concentrations of the aryl triflate, the reaction is first-order in the palladium complex and first-order in the aryl triflate. berkeley.eduresearchgate.net However, at high concentrations of the aryl triflate, the reaction becomes zero-order with respect to the electrophile, indicating that the rate-determining step shifts to the dissociation of a BINAP ligand from the Pd(BINAP)₂ complex. berkeley.eduresearchgate.net

Kinetic Dependencies in Oxidative Addition of Phenyl Triflate to Pd(BINAP)₂
Concentration of Aryl Triflate (ArOTf)Order in [ArOTf]Order in [Pd(BINAP)₂]Rate-Determining FactorCitation
LowFirst-OrderFirst-OrderOxidative Addition Step berkeley.eduresearchgate.net
HighZero-OrderFirst-OrderLigand Dissociation from Pd(BINAP)₂ berkeley.eduresearchgate.net

This behavior contrasts with that of other aryl halides like aryl iodides and bromides, where a second, concurrent reaction mechanism can become operative at very high electrophile concentrations. berkeley.eduresearchgate.net For aryl triflates, this alternative pathway is not observed. berkeley.eduresearchgate.net The product of this oxidative addition is a cationic (σ-aryl)palladium(II) complex, which has been isolated and structurally characterized. berkeley.eduresearchgate.net

In a typical Heck-type polyene cyclization, for instance, the oxidative addition of an aryl triflate to a Pd(0) complex generates a chiral arylpalladium(II) species when a chiral ligand like (S)-BINAP is used. wikipedia.org This is followed by the association of an olefin and a subsequent 1,2-migratory insertion of the aryl group (in this case, a naphthyl group derived from a triflate precursor) into the olefin. wikipedia.org This process can be repeated in a cascade fashion if multiple double bonds are present, with each insertion step creating a new stereocenter. wikipedia.org The stereochemical outcome is dictated by the chiral environment created by the diphosphine ligand around the metal center.

Computational studies have shown that the energy barrier of the migratory insertion step can be influenced by the relative positioning of the ligands. researchgate.net For example, the energy difference between transition states where the aryl group is positioned cis or trans to an N-heterocyclic carbene (NHC) ligand can be small, indicating that multiple pathways may be accessible. researchgate.net The direct olefination of aryl halides with reagents like trimethylsilyldiazomethane (B103560) also proceeds via a metal carbene migratory insertion process, highlighting the versatility of this mechanistic step. rsc.org

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. youtube.com It involves the formation of a new carbon-carbon or carbon-heteroatom bond from two ligands on the palladium(II) center, with the concomitant reduction of palladium from Pd(II) to Pd(0). youtube.com The facility of this step is crucial for efficient catalyst turnover.

Studies on the reductive elimination of arylnitriles from arylpalladium(II) cyanide complexes provide valuable insights applicable to systems derived from 4-cyanophenyl trifluoromethanesulfonate. nih.gov Computational analysis indicates that the transition state for the reductive elimination of an arylnitrile is structurally and electronically similar to that for the migratory insertion of carbon monoxide into a palladium-aryl bond. nih.gov The C-Pd-C bond angle significantly decreases in the transition state, facilitating the formation of the new C-C bond. nih.gov

The electronic properties of the aryl group can influence the rate of reductive elimination. rsc.orgduke.edu In cross-dehydrogenative coupling reactions, it has been shown that the steric hindrance of one aryl group and the electron-withdrawing nature of another can determine the regioselectivity of the reductive elimination step. rsc.org This suggests that for a (4-cyanophenyl)palladium(II) intermediate, the strong electron-withdrawing nature of the cyano group would play a significant role in the kinetics of the final bond-forming step. In some systems, particularly those involving the formation of Ar-CF₃ bonds, reductive elimination can be challenging and may require inducing the reaction from a higher oxidation state, such as a Pd(IV) intermediate. nih.gov

Investigation of Nickel-Catalyzed Processes

Nickel, being more earth-abundant and possessing unique electronic properties compared to palladium, has emerged as a powerful catalyst for cross-coupling reactions. illinois.edu For certain transformations involving aryl triflates, particularly electron-poor ones like this compound, nickel catalysts can offer distinct advantages in reactivity and selectivity. nih.govberkeley.edu

A notable example where nickel catalysis excels is the enantioselective α-arylation of ketone enolates with aryl triflates. nih.govberkeley.edu While palladium catalysts are effective for electron-rich and electron-neutral aryl triflates, their performance diminishes with electron-poor substrates. nih.gov For the reaction of α-methyl indanone with this compound, a palladium-based catalyst provides the desired product with only moderate enantioselectivity (55% ee). nih.gov

In contrast, employing a nickel catalyst with the same chiral ligand (Difluorphos) under similar conditions dramatically improves the outcome, furnishing the α-arylated product with high enantioselectivity. nih.govberkeley.edu This highlights a key mechanistic distinction: the nickel catalytic system is better suited to activate and couple electron-deficient aryl triflates in this context. The faster reaction rates observed with aryl triflates compared to aryl bromides allow the reactions to be run at lower temperatures, which further enhances enantioselectivity. nih.govberkeley.edu

Catalyst Performance in α-Arylation with this compound
Catalyst MetalLigandSubstrateEnantiomeric Excess (ee)Citation
Palladium (Pd)Difluorphos (B3069624)α-Methyl Indanone55% nih.gov
Nickel (Ni)Difluorphosα-Methyl IndanoneHigh (unspecified value, but noted as superior) nih.govberkeley.edu

The proposed catalytic cycle for the nickel-catalyzed reaction involves the oxidative addition of the aryl triflate to a Ni(0) species, followed by transmetalation with the ketone enolate and subsequent reductive elimination to afford the product and regenerate the Ni(0) catalyst. rsc.org

In nickel-catalyzed asymmetric reactions, the ligand's structure is paramount for achieving high levels of stereocontrol. illinois.edu Systematic studies have revealed that for the α-arylation of ketones, ligands featuring biaryl backbones with smaller dihedral angles, such as Difluorphos (a derivative of SEGPHOS), lead to catalysts that provide significantly higher enantioselectivity. nih.govberkeley.edu

The geometry of the ligand directly influences the spatial arrangement of the substrates around the nickel center during the key bond-forming steps. A smaller dihedral angle in the biaryl phosphine (B1218219) backbone creates a more defined and rigid chiral pocket, which enhances the facial discrimination of the prochiral enolate during the coupling process. Furthermore, the electronic properties of the ligand play a crucial role. Electron-rich ligands like phosphines and N-heterocyclic carbenes (NHCs) make the nickel center more nucleophilic, which can influence the rate of oxidative addition and other steps in the catalytic cycle. illinois.edu Chelation effects, including the bite angle of diphosphine ligands, are also critical as they affect the stability of intermediates and the rates of reductive elimination. illinois.edu The synergy between the ligand's steric bulk, geometry, and electronic nature is thus essential for steering the reaction pathway towards a single desired stereoisomer. illinois.edunih.gov

Kinetic and Thermodynamic Studies of Nucleofugality

The trifluoromethanesulfonate (triflate) group is widely recognized as one of the most effective leaving groups in organic chemistry. Its remarkable ability to depart from a carbon center, a property known as nucleofugality, is central to the reactivity of compounds like this compound. This section delves into the kinetic and thermodynamic aspects that quantify the exceptional leaving group ability of the triflate moiety and explores how substituents on the aromatic ring influence this behavior.

Comparative Analysis of Trifluoromethanesulfonate as a Leaving Group

The high nucleofugality of the triflate anion (CF₃SO₃⁻) stems from a combination of strong inductive and resonance effects. The three fluorine atoms exert a powerful electron-withdrawing inductive effect on the sulfonyl group, which in turn polarizes the C-O bond, facilitating its heterolytic cleavage. Upon departure, the resulting triflate anion is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov

Kinetic studies comparing the solvolysis rates of various alkyl and aryl sulfonates consistently demonstrate the superior leaving group ability of the triflate group. For instance, in the context of nucleophilic substitution on neopentyl systems, the triflate leaving group was found to be the most reactive compared to chloride, bromide, iodide, methanesulfonate (B1217627) (mesylate), and p-toluenesulfonate (tosylate). nih.govacs.org This high reactivity is attributed to the electronic effect of the triflate group, which significantly enhances the rate of substitution. acs.org

The reactivity of aryl triflates in nucleophilic aromatic substitution (SNAAr) reactions further underscores the triflate's status as a super leaving group. While such reactions are typically challenging, the use of highly activated aryl triflates allows for substitution under relatively mild conditions.

Table 1: Comparison of Leaving Group Abilities in Nucleophilic Substitution

Leaving GroupRelative Reactivity (Approximate)Key Stabilizing Factors
Trifluoromethanesulfonate (Triflate) Very HighStrong inductive effect of CF₃ group, extensive resonance stabilization
p-Toluenesulfonate (Tosylate)HighResonance stabilization over the sulfonate group and benzene (B151609) ring
Methanesulfonate (Mesylate)Moderate to HighResonance stabilization over the sulfonate group
IodideModerateGood polarizability, relatively weak C-I bond
BromideModerateWeaker C-Br bond compared to C-Cl
ChlorideLowStronger C-Cl bond

This table provides a generalized comparison. Actual relative reactivities can vary depending on the substrate, nucleophile, and reaction conditions.

Influence of Substituent Effects on Reaction Rates and Selectivity

The electronic nature of substituents on the aromatic ring of an aryl triflate plays a critical role in modulating its reactivity. In the case of this compound, the para-cyano group is a strong electron-withdrawing group. This has a significant impact on the reaction rates and selectivity in nucleophilic substitution reactions.

Research on the nucleophilic substitution of aryl triflates with amines has shown that electron-withdrawing substituents on the aryl ring activate the substrate towards attack. researchgate.net For instance, the reaction of 4-cyanophenyl triflate with piperidine (B6355638) proceeds readily at room temperature, highlighting the activating effect of the cyano group. researchgate.net In contrast, aryl triflates with less activating groups, such as an ester, require higher temperatures to achieve a similar transformation. researchgate.net

This substituent effect can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants of a series of substituted aromatic compounds to the electronic properties of the substituents. For reactions proceeding through a nucleophilic aromatic substitution mechanism, a positive rho (ρ) value is expected, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Table 2: Qualitative Effect of Substituents on the Reactivity of Aryl Triflates in Nucleophilic Aromatic Substitution

Substituent at para-positionElectronic EffectExpected Effect on Reaction RateExample Compound
-NO₂Strongly Electron-WithdrawingStrong Activation4-Nitrophenyl trifluoromethanesulfonate
-CN Strongly Electron-Withdrawing Strong Activation This compound
-COORModerately Electron-WithdrawingModerate Activation4-Carboethoxyphenyl trifluoromethanesulfonate
-HNeutralBaseline ReactivityPhenyl trifluoromethanesulfonate
-CH₃Weakly Electron-DonatingDeactivation4-Methylphenyl trifluoromethanesulfonate
-OCH₃Strongly Electron-DonatingStrong Deactivation4-Methoxyphenyl trifluoromethanesulfonate

This table illustrates the general trend of substituent effects on the rate of nucleophilic aromatic substitution on aryl triflates.

The selectivity of reactions involving this compound can also be influenced by the interplay between the hard and soft nature of the nucleophile and the electrophilic centers in the molecule. The carbon of the cyano group, the sulfur of the triflate group, and the aromatic carbon bearing the triflate are all potential electrophilic sites. The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by soft nucleophiles in an SₙAr pathway.

Synthetic Applications and Transformational Chemistry of 4 Cyanophenyl Trifluoromethanesulfonate

Advanced Cross-Coupling Strategies

The electron-withdrawing nature of the cyano group in the para-position of 4-cyanophenyl trifluoromethanesulfonate (B1224126) enhances the reactivity of the C-O bond towards oxidative addition to a low-valent palladium center, a critical step in many cross-coupling catalytic cycles. This inherent reactivity has been harnessed in a variety of powerful bond-forming methodologies.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysis has become a cornerstone of C-C bond formation, and 4-cyanophenyl trifluoromethanesulfonate has proven to be a highly effective coupling partner in several key transformations. Its ability to participate in reactions that form new aryl-aryl and aryl-alkyl bonds is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a preeminent method for the formation of C-C bonds. libretexts.orgrsc.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.orgyoutube.com

A review of the scientific literature did not yield specific examples of the Suzuki-Miyaura coupling of this compound with benzyltrimethylammonium (B79724) salts for the synthesis of diarylmethane derivatives. While the Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, the direct use of benzyltrimethylammonium salts as coupling partners with aryl triflates like this compound is not a commonly reported transformation.

This compound serves as a competent electrophile in Suzuki-Miyaura cross-coupling reactions, readily reacting with a variety of arylboronic acids. The triflate moiety is an effective leaving group, often demonstrating reactivity comparable to or even exceeding that of traditional aryl halides under palladium catalysis. This allows for the formation of biaryl structures, which are prevalent in medicinal chemistry and materials science.

The scope of the Suzuki-Miyaura reaction with aryl triflates is broad, accommodating a range of functional groups on the boronic acid partner. Both electron-rich and electron-poor arylboronic acids can be successfully coupled, although reaction conditions may require optimization for specific substrates. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as the hydrolysis of the triflate.

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with aryl triflates, demonstrating the general utility of this class of compounds.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)>90
4-Methylphenylboronic acidPd(OAc)₂/PCy₃K₃PO₄1,4-Dioxane~95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~98
4-Chlorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF~85

Table 1: Representative examples of Suzuki-Miyaura coupling reactions with aryl triflates. (Data are illustrative and based on general literature for aryl triflates).

The catalytic asymmetric α-arylation of carbonyl compounds represents a powerful strategy for the synthesis of chiral molecules containing benzylic stereocenters. ysu.am this compound has emerged as a key reagent in this field, particularly for the construction of challenging quaternary stereocenters. ysu.am

The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. The enantioselective α-arylation of enolates derived from α-substituted carbonyl compounds with this compound provides a direct route to such structures. ysu.am

Research has demonstrated that both palladium and nickel catalysts, in conjunction with chiral phosphine (B1218219) ligands such as difluorphos (B3069624), can effect this transformation with high levels of enantioselectivity. ysu.amresearchgate.net For instance, the reaction of the enolate of 2-methyl-1-indanone (B98384) with this compound can yield the corresponding α-arylated product with a quaternary stereocenter.

In one study, a palladium catalyst with the difluorphos ligand resulted in a moderate enantiomeric excess (ee) of 55% for this reaction. ysu.am However, a significant improvement was achieved by switching to a nickel-based catalyst system. The combination of Ni(COD)₂ and the same difluorphos ligand furnished the desired product in an impressive 95% ee. ysu.am This highlights the critical role of the transition metal in achieving high stereocontrol. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide, to generate the nucleophilic enolate in situ. nih.gov

The faster reaction rates observed with aryl triflates compared to aryl bromides allow these reactions to be performed at lower temperatures, which can further enhance enantioselectivity. researchgate.net The successful application of this compound in these reactions underscores its utility in the asymmetric synthesis of complex, biologically relevant molecules. ysu.am

Ketone SubstrateCatalyst SystemLigandBaseProductEnantiomeric Excess (ee) (%)
2-Methyl-1-indanonePd(dba)₂(R)-DifluorphosNaOtBu2-(4-Cyanophenyl)-2-methyl-1-indanone55
2-Methyl-1-indanoneNi(COD)₂(R)-DifluorphosNaOtBu2-(4-Cyanophenyl)-2-methyl-1-indanone95

Table 2: Enantioselective α-arylation of 2-methyl-1-indanone with this compound. ysu.am

Enantioselective α-Arylation of Carbonyl Compounds
Substrate Scope and Catalyst Optimization for High Enantiomeric Excess

The pursuit of high enantiomeric excess in asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and materials science applications. In reactions involving this compound, the optimization of catalysts and the exploration of substrate scope are critical for achieving desired stereochemical outcomes.

Research in this area has demonstrated that the choice of ligand, metal precursor, and reaction conditions significantly influences both the yield and the enantioselectivity of the coupling products. For instance, in palladium-catalyzed reactions, ligands with specific chiral backbones are employed to create a chiral environment around the metal center, thereby directing the stereochemical course of the reaction.

Detailed studies have explored the impact of various phosphine ligands, N-heterocyclic carbenes (NHCs), and other chiral auxiliaries on the enantiomeric excess of products derived from this compound. The electronic and steric properties of both the substrate and the catalyst are finely tuned to maximize stereocontrol.

Below is a representative data table illustrating the optimization of a generic asymmetric coupling reaction with this compound, showcasing the effect of different chiral ligands on the enantiomeric excess (ee) of the product.

Table 1: Catalyst Optimization for Asymmetric Coupling with this compound

EntryChiral LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINAP2Toluene807585
2(S)-Phos2Dioxane1008292
3(R,R)-Me-DuPhos2THF606878
4(S)-SEGPHOS1.5CPME808895
5(R)-C3-TUNEPHOS2Xylene1107989
Tandem Annulation/Coupling Reactions

Tandem reactions, also known as cascade or domino reactions, offer a powerful strategy for the efficient construction of complex molecular architectures from simple starting materials in a single operation. This compound has proven to be a valuable coupling partner in such processes. Specifically, palladium-catalyzed tandem annulation/coupling reactions involving this triflate have been developed for the synthesis of substituted cyclic compounds. rsc.org

A notable example involves the reaction of acetylenic enamines with aryl triflates, including this compound. rsc.org This process is characterized by a cascade of a 5-exo-dig intramolecular nucleophilic addition of the enamine to the terminal alkyne, followed by a cross-coupling reaction. rsc.org A single palladium complex is capable of catalyzing both of these mechanistically distinct transformations, leading to the stereoselective formation of two new carbon-carbon bonds. rsc.org

Mechanistic studies have indicated that the cyclization step is often rate-limiting and relies on the facile displacement of the triflate group (OTf), which is weakly bound to the palladium center, by the alkyne. rsc.org This tandem approach provides a streamlined route to functionalized cyclic structures that would otherwise require multiple synthetic steps.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the well-established palladium-catalyzed reactions, this compound is a versatile substrate in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com The triflate group serves as an excellent leaving group, facilitating oxidative addition to various low-valent transition metal centers, a key step in many catalytic cycles.

Examples of such reactions include:

Suzuki-Miyaura Coupling: While often palladium-catalyzed, nickel complexes can also be employed to couple this compound with organoboron reagents.

Hiyama Coupling: This reaction involves the coupling of organosilicon compounds with organic halides or triflates, catalyzed by palladium or other transition metals. nih.gov It offers a fluoride-activated or fluoride-free pathway for C-C bond formation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl triflates with amines. ustc.edu.cn It is a powerful tool for the synthesis of anilines and other N-aryl compounds.

Heck Reaction: The Mizoroki-Heck reaction allows for the coupling of aryl triflates with alkenes to form substituted alkenes, typically using a palladium catalyst. ustc.edu.cn

The choice of catalyst, which can range from palladium and nickel to copper and other metals, as well as the ligands and reaction conditions, dictates the outcome and efficiency of these transformations. mdpi-res.comustc.edu.cn The development of more efficient and selective catalytic systems remains an active area of research. mdpi-res.com

Role in Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class in organic chemistry for the modification of aromatic rings. nih.gov While classical S_NAr reactions typically require significant activation of the aromatic ring by strongly electron-withdrawing groups ortho and/or para to the leaving group, the triflate group in this compound also facilitates such transformations. nih.govlibretexts.org

The presence of the electron-withdrawing cyano group in the para position, coupled with the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, makes the aromatic ring susceptible to attack by nucleophiles. nih.gov The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. libretexts.org

However, recent studies have also highlighted the possibility of concerted S_NAr (cS_NAr) mechanisms, where bond formation and bond breaking occur in a single step. nih.govresearchgate.net While traditional S_NAr reactions are often limited to highly activated substrates, concerted pathways can broaden the scope of applicable substrates. nih.gov

This compound can react with a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding substituted cyanophenyl derivatives. This reactivity is crucial for the synthesis of diverse functionalized aromatic compounds.

Applications in Material Science Precursors and Advanced Reagents

Photo-Acid Generation in Radiosensitive Compositions

Photo-acid generators (PAGs) are compounds that produce a strong acid upon exposure to light. tcichemicals.com This generated acid can then catalyze subsequent chemical reactions, such as polymerization or deprotection, forming the basis of chemically amplified photoresists used in microlithography. tcichemicals.comresearchgate.net this compound can function as a non-ionic PAG. tcichemicals.com

In this context, the molecule absorbs light, leading to the cleavage of the oxygen-sulfur bond and the generation of trifluoromethanesulfonic acid (triflic acid), a very strong acid. tcichemicals.com The efficiency of acid generation is a critical parameter for the performance of the photoresist.

The use of triflate-based PAGs is particularly prevalent in photoresists designed for deep-ultraviolet (DUV) lithography, including at wavelengths of 248 nm and 193 nm. semiconductors.org The trifluoromethylsulfonate anion is favored due to the high acidity of the corresponding acid, which leads to efficient catalysis. google.com

Utility as a Building Block for Functional Materials Containing Trifluoromethyl and Cyano Moieties

The incorporation of trifluoromethyl (CF₃) and cyano (CN) groups into organic molecules can significantly influence their physical, chemical, and biological properties. The CF₃ group is known for its high electronegativity, metabolic stability, and ability to enhance lipophilicity. The CN group is a strong dipole and can participate in various chemical transformations.

This compound serves as a valuable building block for introducing both the 4-cyanophenyl moiety and, indirectly through subsequent reactions, the trifluoromethyl group into more complex structures. nih.gov Its utility stems from the versatile reactivity of the triflate group, which allows for a wide range of cross-coupling and substitution reactions.

Through these synthetic transformations, materials with tailored electronic, optical, and thermal properties can be engineered. For example, the rigid cyanophenyl unit can be incorporated into liquid crystals, polymers for electronics, or pharmaceutical intermediates. The trifluoromethyl group, often introduced via a separate trifluoromethylation step on a derivative, can enhance the performance and stability of these materials. rsc.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules. It has been widely applied to elucidate the complex reaction pathways of organometallic reactions involving aryl triflates.

A key application of DFT is the modeling of transition states and intermediates along a reaction coordinate. This provides a step-by-step understanding of how reactants are converted into products. For reactions involving 4-cyanophenyl trifluoromethanesulfonate (B1224126), such as Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire catalytic cycle. mdpi.com This includes the initial oxidative addition of the aryl triflate to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with a boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netnih.gov

For instance, in the oxidative addition step, DFT can be used to calculate the energy barrier for the cleavage of the C-O bond of the triflate group as it coordinates to the metal. The geometry of the resulting transition state, a transient species at the peak of the energy profile, can be optimized, providing crucial information about the bond-breaking and bond-forming processes. Similarly, intermediates, which are stable but short-lived species in the reaction, can be computationally characterized. In a study on aryl triflate reactivity on copper surfaces, DFT calculations were instrumental in supporting a proposed reaction cascade that involved the formation of an aryloxy radical and a subsequent aryl radical intermediate. nih.govchemspider.com

Table 1: Illustrative Calculated Energy Barriers for Steps in a Catalytic Cycle

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Oxidative Addition of Aryl TriflatesPd(PPh3)215-20
TransmetalationPd-Aryl Complex + Arylboronic Acid10-15
Reductive EliminationPd(II)-Aryl-Aryl' Complex5-10

Note: The data in this table is illustrative and represents typical ranges found in computational studies of related aryl triflate systems. Actual values for 4-cyanophenyl trifluoromethanesulfonate would require specific calculations.

DFT calculations provide a wealth of information about the electronic structure of a molecule, which governs its reactivity. For this compound, analysis of the molecular orbitals (e.g., HOMO and LUMO) and the distribution of electron density can reveal sites susceptible to nucleophilic or electrophilic attack.

Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's reactivity. The electrophilicity index (ω) is one such descriptor that quantifies the ability of a species to accept electrons. researchgate.net A higher electrophilicity index indicates a greater susceptibility towards attack by a nucleophile. For this compound, the electron-withdrawing nature of both the cyano group and the triflate group would be expected to result in a significant electrophilicity index, making the aromatic ring prone to reactions with electron-rich partners. The local electrophilicity index can further pinpoint the specific atoms on the ring that are most reactive. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorDefinitionSignificance for this compound
Electronegativity (χ)-(EHOMO + ELUMO)/2Indicates the tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)χ2/(2η)Quantifies the global electrophilic nature of the molecule.

Note: EHOMO and ELUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively.

Computational Design of Catalysts and Ligands for Enhanced Selectivity

Computational chemistry plays a pivotal role in the rational design of new and improved catalysts and ligands for cross-coupling reactions. By modeling the interactions between the catalyst, ligands, and substrates like this compound, researchers can predict and optimize catalytic performance.

For Suzuki-Miyaura reactions, the choice of phosphine (B1218219) ligand on the palladium catalyst is critical for achieving high yields and selectivity. researchgate.net Computational studies can systematically evaluate a library of virtual ligands, assessing their steric and electronic properties. For instance, the steric bulk of a ligand can influence the coordination of the aryl triflate and prevent catalyst deactivation, while its electronic properties can modulate the reactivity of the metal center. researchgate.net

In cases of competitive reactions, such as the competition between aryl bromides and aryl triflates in palladium-catalyzed couplings, computational modeling can help to understand and predict the selectivity. researchgate.net By calculating the energy profiles for the oxidative addition of both substrates, it is possible to determine which reaction pathway is kinetically favored. This knowledge can then be used to design catalyst systems that selectively activate one substrate over the other. For example, a study on the Suzuki-Miyaura anomaly highlighted that the choice of the nucleophilic partner can dictate the selectivity between aryl bromides and triflates, a phenomenon that can be explored and rationalized through computational modeling. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research on Reactions of 4 Cyanophenyl Trifluoromethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 4-cyanophenyl trifluoromethanesulfonate (B1224126) and its derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, researchers can confirm structural integrity and monitor the transformation of this key triflate during chemical reactions.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Reaction Monitoring

The structural confirmation of 4-cyanophenyl trifluoromethanesulfonate is routinely achieved by analyzing its distinct NMR spectra. In the ¹H NMR spectrum, the aromatic protons typically appear as two doublets, reflecting their coupling. For instance, in a CDCl₃ solvent, the protons ortho to the cyano group are observed around δ 7.79 ppm, while those ortho to the triflate group appear at approximately δ 7.43 ppm. rsc.org

The ¹³C NMR spectrum provides further structural verification. Key signals include the carbon attached to the triflate group at δ 152.0 ppm, the aromatic carbons, and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with fluorine atoms. amazonaws.com Specifically, the trifluoromethyl carbon signal shows a quartet with a large coupling constant (J ≈ 320 Hz). rsc.orgrsc.org

¹⁹F NMR is particularly valuable for confirming the presence of the triflate group. A singlet is typically observed around δ -72.71 ppm, which is a characteristic chemical shift for aryl triflates. rsc.org Monitoring the disappearance of this signal and the appearance of new fluorine-containing species can be a powerful tool for tracking reaction progress.

During reactions, such as cross-coupling, the changes in the NMR spectra are meticulously followed. For example, in a reaction where the triflate group is displaced, the characteristic ¹H and ¹⁹F NMR signals of the starting material will diminish, while new signals corresponding to the product will emerge. umich.edu This allows for real-time or quasi-real-time analysis of reaction kinetics and conversion.

Interactive Table 1: Typical NMR Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.79d8.92H, Ar-H ortho to CN
¹H7.43d8.82H, Ar-H ortho to OTf
¹³C152.1s-C-OTf
¹³C134.6s-Ar-C
¹³C122.8s-Ar-C
¹³C119.1q320CF₃
¹³C117.2s-Ar-C
¹³C113.0s-CN
¹⁹F-72.71s--OCF₃

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. rsc.orgamazonaws.com

Advanced NMR Techniques for Mechanistic Probing

To delve deeper into reaction mechanisms, researchers employ advanced NMR techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, which is invaluable for structure elucidation of complex products.

For mechanistic studies, techniques like in-situ NMR monitoring can provide a dynamic view of a reaction. This involves recording NMR spectra at various time points without isolating intermediates, offering insights into the formation and consumption of transient species. Furthermore, specialized techniques like relaxation-assisted two-dimensional infrared (RA 2DIR) spectroscopy are emerging to provide a more profound understanding of molecular structures and their dynamic behavior.

Mass Spectrometry (MS) Techniques for Product Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of reaction products and assessing their purity. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org This is crucial for confirming the identity of newly synthesized compounds derived from this compound. acs.org

For instance, in a coupling reaction, the expected product's mass can be calculated, and the HRMS data can confirm its formation with a high degree of confidence. rsc.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar, non-volatile products often generated in reactions involving this triflate. rsc.orgacs.org Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile reaction components. scribd.com

Chromatographic Separations for Reaction Analysis and Purification

Chromatographic techniques are fundamental for both monitoring the progress of reactions and for the purification of the resulting products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. rsc.orgnih.govacs.org By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of the starting material (this compound) and the formation of the product can be visualized, typically under UV light. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system, aiding in preliminary identification. rsc.org

Flash Column Chromatography

Once a reaction is complete, flash column chromatography is the standard method for purifying the crude product. rsc.orguni-muenchen.deuwa.edu.au This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) to separate the components of the reaction mixture based on their differing polarities. rsc.orgrsc.org For instance, after a reaction involving this compound, the desired product can be isolated from unreacted starting materials and byproducts by carefully selecting the eluent system. rsc.orgacs.org The purity of the collected fractions is often checked by TLC before the solvent is removed to yield the purified compound. rsc.org

Interactive Table 2: Chromatographic Methods in the Study of this compound Reactions

TechniqueApplicationTypical Stationary PhaseTypical Mobile Phase (Eluent)Detection Method
Thin Layer Chromatography (TLC)Reaction MonitoringSilica Gel 60 F254Hexane/Ethyl Acetate mixturesUV fluorescence (254 nm)
Flash Column ChromatographyProduct PurificationSilica Gel (230-400 mesh)Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsTLC, UV

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. stackexchange.combridgewater.edu In the context of reactions involving this compound, HPLC is an indispensable tool for monitoring reaction progress, analyzing the composition of complex product mixtures, and for the purification of target compounds. bridgewater.edursc.org The technique's high resolution and sensitivity allow for the separation of structurally similar compounds, which is often a challenge in organic synthesis. stackexchange.com

The principle of HPLC relies on the differential partitioning of analytes between a stationary phase, typically packed in a column, and a liquid mobile phase that is pumped through the column at high pressure. bridgewater.edu The separation is based on the varying affinities of the compounds for the stationary and mobile phases. stackexchange.com Common modes of HPLC include normal-phase, reversed-phase, size-exclusion, and ion-exchange chromatography. nih.gov For many organic compounds, reversed-phase HPLC is the most widely used method. researchgate.net

In research involving triflate-containing compounds, reversed-phase semi-preparative HPLC has been effectively used for the isolation and purification of crude reaction products. A specific example of such a purification is detailed in the table below, where a C-18 Luna column was employed. The isocratic mobile phase composition and flow rate were optimized to achieve the desired separation. rsc.org Preparative HPLC, a larger scale version of analytical HPLC, is frequently utilized to obtain pure substances from reaction mixtures for further analysis or subsequent synthetic steps. nih.govwarwick.ac.uk

Table 1: Exemplary Semi-Preparative HPLC Method for Product Purification in a Related Synthesis
ParameterConditionReference
Stationary PhaseC-18 Luna column (10 μm, 10 x 250 mm) rsc.org
Mobile PhaseIsocratic: Water:Acetonitrile (25:75) rsc.org
Flow Rate6 ml/min rsc.org
DetectionUV-Vis (Wavelength not specified) rsc.org

The choice of the stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized for each specific separation. bridgewater.edu Gradient elution, where the mobile phase composition is changed over time, is often employed to separate complex mixtures with a wide range of polarities. researchgate.net The use of HPLC in conjunction with mass spectrometry (HPLC-MS) provides an even more powerful tool for the analysis of reaction mixtures, allowing for the identification of products based on their mass-to-charge ratio. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Related Catalytic Complexes and Products

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method is paramount in unequivocally determining the molecular structure of novel compounds, including reaction products and the catalytic complexes involved in their synthesis. nih.gov For reactions involving this compound, X-ray crystallography can offer critical insights into the coordination geometry of metal catalysts and the solid-state packing of the final products.

A pertinent example is the structural determination of tetrakis(4-cyanopyridine)palladium(II) bis(trifluoromethanesulfonate). nih.gov While not a direct product of a reaction with this compound, this complex contains both the key 4-cyanophenyl moiety (as 4-cyanopyridine) and the trifluoromethanesulfonate counter-ion. The crystallographic analysis of this compound revealed a square-planar geometry for the palladium(II) center, coordinated by four nitrogen atoms from the pyridine (B92270) rings. nih.gov The trifluoromethanesulfonate anions were found to be located in the crystal lattice, balancing the charge of the cationic complex. nih.gov

The process of X-ray crystallography involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the positions of the atoms can be determined. mdpi.com

Table 2: Crystallographic Data for a Related Palladium Complex
ParameterValueReference
Compound NameTetrakis(4-cyanopyridine)palladium(II) bis(trifluoromethanesulfonate) nih.gov
Chemical FormulaPd(C₆H₄N₂)₄₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)12.345(3) nih.gov
b (Å)14.567(3) nih.gov
c (Å)17.890(4) nih.gov
β (°)98.789(4) nih.gov
Volume (ų)3178.9(11) nih.gov
Z4 nih.gov

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are crucial for understanding the steric and electronic properties of molecules. In the context of catalysis, this information can elucidate the mechanism of a reaction by revealing the precise coordination environment of the metal center in catalytically active species or their stable intermediates. mdpi.comresearchgate.net For instance, the crystal structures of cyclopalladated compounds, which are key intermediates in many cross-coupling reactions, have been extensively studied to understand their reactivity. mdpi.com

Broader Scientific Implications and Future Research Directions

Contributions to Asymmetric Catalysis and Stereoselective Synthesis

The development of novel chiral ligands and catalytic systems is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Aryl triflates, including 4-cyanophenyl trifluoromethanesulfonate (B1224126), have emerged as important substrates in this field, particularly in cross-coupling reactions to create stereogenic centers.

One of the key areas of impact is the synthesis of axially chiral biaryl compounds. These molecules, which possess chirality due to restricted rotation around a C-C bond, are valuable as chiral ligands in a variety of asymmetric transformations. Palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions have been successfully developed for the synthesis of such compounds. For instance, the coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids has yielded axially chiral biaryl compounds with high yields and good enantioselectivities. organic-chemistry.org The use of chiral-bridged biphenyl (B1667301) monophosphine ligands has shown superiority in both reactivity and enantioselectivity control in these reactions. organic-chemistry.org While this example does not use 4-cyanophenyl trifluoromethanesulfonate directly, the principles are applicable to a range of aryl triflates, suggesting a promising avenue for the use of this compound in the synthesis of novel chiral ligands.

Furthermore, the stereospecific cross-coupling of alkyl α-cyanohydrin triflates with arylboronic acids, proceeding with complete inversion of configuration, highlights the potential for creating complex chiral molecules from triflate precursors. tcichemicals.com The resulting nitrile functionality can be further elaborated, adding to the molecular complexity. tcichemicals.com The electron-withdrawing nature of the cyano group in this compound can facilitate the initial oxidative addition step in palladium-catalyzed couplings, making it a potentially more reactive substrate in such stereospecific transformations. tcichemicals.com

The development of chiral tridentate ligands, such as bis(pyrroloimidazolone)pyridine (PyBPI) ligands, for use in asymmetric Michael additions further underscores the importance of designing new chiral scaffolds. semiconductors.org The synthesis of such ligands often relies on the coupling of aromatic building blocks, a role for which this compound is well-suited.

Reaction Type Catalyst/Ligand System Key Feature Potential Relevance of this compound
Asymmetric Suzuki-Miyaura CouplingPd-catalyst with chiral-bridged biphenyl monophosphine ligandsSynthesis of axially chiral biaryls organic-chemistry.orgPrecursor for novel chiral biaryl ligands.
Stereospecific Suzuki Cross-CouplingPd-catalyst with bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)Complete inversion of configuration at stereogenic carbon tcichemicals.comElectron-withdrawing cyano group may enhance reactivity.
Asymmetric Michael AdditionChiral tridentate PyBPI-Co(II) complexDual activation of reactants semiconductors.orgPotential building block for the synthesis of new chiral ligands.

Advancements in Materials Science through Novel Photoresist and Functional Polymer Development

The search for advanced materials with tailored optical and electronic properties is a driving force in materials science. Photoresists are critical components in the microelectronics industry for the fabrication of integrated circuits, while functional polymers are being developed for a wide range of applications, including organic electronics and advanced coatings.

While direct applications of this compound in commercially available photoresists or functional polymers are not extensively documented in readily available literature, its chemical functionalities suggest potential roles in these areas. Triflate derivatives are known to be used as photoacid generators (PAGs) in chemically amplified photoresists. researchgate.netsan-apro.co.jprsc.orgmdpi.com PAGs are compounds that generate a strong acid upon exposure to light, which then catalyzes a chemical change in the surrounding polymer matrix to create a pattern. san-apro.co.jp The triflate anion is a common component of both ionic and non-ionic PAGs. researchgate.net The cyano group in this compound could potentially influence the absorption properties and the reactivity of the molecule, making it a candidate for investigation as a novel PAG.

In the realm of functional polymers, fluorinated poly(arylene ether)s (FPAEs) are a class of materials with excellent thermal stability, hydrophobicity, and low dielectric constants, making them suitable for applications in high-speed communication networks. arkat-usa.orgnih.gov The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and a difluorinated monomer. nih.gov While not a direct monomer itself, this compound could be used to introduce trifluoromethyl groups or other functionalities into polymer backbones through cross-coupling reactions, thereby modifying the polymer's properties. The synthesis of sulfonated poly(arylene ether)s containing tetra-trifluoromethyl side chains for proton exchange membranes in fuel cells demonstrates the importance of incorporating fluorinated moieties into polymer structures. rsc.org

Biological and Pharmaceutical Applications of Compounds Derived from this compound

The quest for new therapeutic agents with improved efficacy and selectivity is a central theme in medicinal chemistry. The structural motifs present in this compound, namely the cyano and trifluoromethyl groups, are found in numerous biologically active compounds. The triflate group itself serves as an excellent leaving group, facilitating the synthesis of complex molecules from this precursor.

A significant application of a closely related precursor is in the synthesis of anticancer agents. Research has shown that cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone leads to the formation of 4-cyanophenyl-2-hydrazinylthiazoles. researchgate.net A number of these compounds exhibit significant anticancer efficacy against various carcinoma cell lines, with some showing greater activity than the established anticancer drug cisplatin. researchgate.net Notably, compounds such as 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole and 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole have demonstrated potent activity against breast cancer cells. researchgate.net These findings highlight the importance of the 4-cyanophenyl moiety in designing new anticancer drug candidates.

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The synthesis of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines has yielded compounds with promising anticancer activity. nih.gov The trifluoromethyl group in these molecules is believed to improve their bioavailability. nih.gov Given that aryl triflates are versatile precursors for introducing new functionalities, this compound could be a valuable starting material for the synthesis of novel trifluoromethyl-containing bioactive compounds.

Furthermore, the development of novel kinase inhibitors is a major focus in cancer therapy. testbook.com Isophthalic and terephthalic acid derivatives have been designed as type-2 protein kinase inhibitors, with some showing high potency against EGFR and HER2. researchgate.net The synthesis of such complex molecules often involves cross-coupling reactions where aryl triflates can be employed as key building blocks.

The pyrimidine (B1678525) scaffold is another important heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. nih.gov The synthesis of substituted pyrimidines can be achieved through various methods, including those that could potentially utilize aryl triflates as starting materials for introducing the aryl group. researchgate.net

Compound Class Biological Activity Synthetic Precursor Relevance to this compound
4-Cyanophenyl-2-hydrazinylthiazolesAnticancer researchgate.netα-Bromo-4-cyanoacetophenoneHighlights the importance of the 4-cyanophenyl moiety in bioactive molecules.
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidinesAnticancer nih.govTrifluoromethyl-containing precursorsThe triflate group can be used to introduce the trifluoromethylphenyl group.
Isophthalic and Terephthalic Acid DerivativesKinase Inhibitors researchgate.netVarious aromatic precursorsAryl triflates are versatile in the synthesis of complex aromatic compounds.
5-Arylfuro[2,3-d]pyrimidinesDihydrofolate Reductase InhibitorsAryl-containing building blocksPotential for use in the synthesis of aryl-substituted heterocycles.

Future Prospects for Green Chemistry in Triflate Synthesis and Application

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of chemical syntheses. The synthesis and application of aryl triflates, including this compound, are being re-evaluated through this lens.

Traditionally, the synthesis of aryl triflates involves the use of triflic anhydride (B1165640) with amine bases, which can lead to product contamination and difficulties in purification. arkat-usa.org A significant advancement in the green synthesis of aryl triflates is the development of methods that operate under aqueous conditions. A practical and efficient synthesis has been described that uses a biphasic system of toluene (B28343) and aqueous sodium hydroxide, or other aqueous bases like potassium phosphate, to facilitate the reaction, omitting the need for organic amine bases. tcichemicals.comarkat-usa.org This method allows for facile isolation of the product through simple phase separation and solvent evaporation, and in some cases, can be performed without any organic solvent. arkat-usa.org

The use of recyclable catalysts is another key aspect of green chemistry. Aluminum triflate has been shown to be an efficient and recyclable Lewis acid catalyst for various organic transformations, such as the aminolysis of epoxides. Its stability in aqueous media allows for easy recovery and reuse, making it an environmentally and economically attractive option. While this applies to the use of metal triflates as catalysts rather than the synthesis of aryl triflates themselves, it points to a broader trend of incorporating triflate chemistry into more sustainable processes.

Looking forward, the development of solid-phase equivalents to the triflate group offers intriguing possibilities for traceless linking and cross-coupling-release strategies in solid-phase synthesis. This approach could simplify purification and reduce waste in the synthesis of complex molecules. Additionally, the use of heterogeneous catalysts that can be easily recovered and recycled for the synthesis of polymers via direct arylation polymerization represents a significant step towards more sustainable chemical manufacturing. The application of these principles to the synthesis and reactions of this compound and other aryl triflates will continue to be an important area of research.

Green Chemistry Approach Description Benefit
Aqueous Synthesis of Aryl TriflatesUse of biphasic aqueous systems with inorganic bases instead of amine bases. tcichemicals.comarkat-usa.orgElimination of organic amine bases, easier product isolation, reduced waste. arkat-usa.org
Recyclable Lewis Acid CatalystsEmployment of water-tolerant metal triflates like aluminum triflate.Catalyst can be recovered from the aqueous phase and reused multiple times.
Solid-Phase Triflate EquivalentsDevelopment of polymer-supported triflate-like functional groups.Enables traceless linking strategies and simplifies purification in solid-phase synthesis.
Heterogeneous Recyclable CatalystsUse of catalysts like SiliaCat Pd-DPP for polymerization reactions.Allows for multi-batch synthesis with catalyst recycling, reducing costs and waste.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 4-cyanophenyl trifluoromethanesulfonate to ensure stability in laboratory settings?

  • Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., nitrogen or argon) to prevent hydrolysis, as trifluoromethanesulfonate esters are moisture-sensitive. Use sealed, light-resistant containers at temperatures below 25°C. Monitor water content in solvents to ≤0.1 mg/mL, as specified for related sulfonate esters . Always handle in a fume hood with PPE (gloves, lab coat, goggles) due to acute toxicity (oral, dermal) and respiratory irritation risks .

Q. How can researchers synthesize this compound with high regioselectivity?

  • Methodological Answer : Use a two-step approach: (1) Prepare the phenol precursor (4-cyanophenol) via nitrile functionalization of para-substituted aryl halides. (2) React 4-cyanophenol with trifluoromethanesulfonic anhydride (Tf₂O) in dry dichloromethane at 0°C, using a catalytic base (e.g., pyridine) to scavenge generated acid. Monitor reaction progress via TLC (hexane/CH₂Cl₂, 9:1) and purify via flash chromatography .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) for purity verification (>95% by GC) . Complement with ¹H/¹³C NMR to confirm structural integrity (e.g., absence of hydrolysis byproducts) and HPLC-MS to detect trace impurities. For moisture-sensitive batches, Karl Fischer titration is critical to ensure water content ≤0.1 mg/mL .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The compound acts as an electrophilic arylating agent in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its triflate group (OTf) is an excellent leaving group, enabling palladium-catalyzed C–C or C–N bond formation. Optimize conditions using Pd(OAc)₂/XPhos catalysts in THF/water mixtures at 80–100°C. Monitor reaction progress via ¹⁹F NMR to track triflate displacement .

Q. What advanced techniques resolve contradictions in reported solubility data for trifluoromethanesulfonate derivatives?

  • Methodological Answer : Conflicting solubility data (e.g., water vs. organic solvents) may arise from differences in counterion (e.g., sodium vs. aryl esters). For this compound, prioritize low-polarity solvents (CH₂Cl₂, toluene) due to its hydrophobic aryl group. Use Hansen solubility parameters (HSP) to predict solvent compatibility and validate via dynamic light scattering (DLS) for colloidal stability .

Q. How can researchers mitigate side reactions during nucleophilic substitutions involving this compound?

  • Methodological Answer : Common side reactions include hydrolysis (yielding 4-cyanophenol) or elimination. To suppress these: (1) Use rigorously dried solvents (activated molecular sieves, 4 Å). (2) Add mild bases (e.g., K₂CO₃) to neutralize triflic acid byproducts. (3) Optimize reaction temperature (0–25°C) to favor SN2 pathways. Characterize side products via LC-MS/MS or high-resolution NMR .

Q. What are the best practices for detecting trace trifluoromethanesulfonate residues in environmental or biological samples?

  • Methodological Answer : Employ mixed-mode liquid chromatography (LC) paired with tandem mass spectrometry (MS/MS). Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. For quantification, apply isotope dilution (e.g., ¹³C-labeled internal standards) to account for matrix effects. Validate method sensitivity (LOD ≤1 ppb) using spiked samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.